L-Carnitine-d9 (chloride)

Description

Significance of L-Carnitine in Biological Systems and Fundamental Metabolic Processes

L-carnitine plays a central role in energy production within the body's cells. nih.gov Its primary and most well-understood function is to transport long-chain fatty acids from the cytoplasm into the mitochondria, the powerhouses of the cell. wikipedia.orgmdpi.comnih.gov This transport is essential for the process of β-oxidation, where fatty acids are broken down to generate adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. wikipedia.orgekb.eg Tissues with high energy demands, such as skeletal and cardiac muscles, are particularly rich in L-carnitine. wikipedia.orgoregonstate.edu

Beyond its role in fatty acid transport, L-carnitine is also involved in:

Modulating the Acyl-CoA to Coenzyme A Ratio: By binding to acyl groups, L-carnitine helps to maintain a pool of free coenzyme A (CoA), which is necessary for numerous metabolic reactions, including the Krebs cycle. mdpi.comoregonstate.edu

Detoxification: L-carnitine aids in the removal of toxic acyl groups from the mitochondria and the body. mdpi.comekb.eg

Antioxidant Properties: Some studies suggest that L-carnitine may help to reduce oxidative stress within cells. ekb.egscielo.br

The body can synthesize L-carnitine from the amino acids lysine (B10760008) and methionine, and it is also obtained from dietary sources, particularly red meat and dairy products. nih.govcreative-proteomics.commetabolon.com

Role of Stable Isotope Labeling in Contemporary Biochemical and Systems Biology Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive "heavy" isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. creative-proteomics.com This labeling allows researchers to track the fate of these molecules through complex biological systems. creative-proteomics.comsilantes.com Unlike radioactive isotopes, stable isotopes are not radioactive and are safe for use in a wide range of studies. creative-proteomics.com

In the context of biochemistry and systems biology, stable isotope labeling is used for:

Metabolic Flux Analysis: This technique allows for the quantification of the rates of metabolic pathways, providing a dynamic view of cellular metabolism. creative-proteomics.comnih.gov

Metabolomics: Labeled compounds are used as internal standards to accurately quantify the levels of specific metabolites in complex biological samples like blood or tissue. nih.gov

Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used method for the quantitative analysis of protein expression. creative-proteomics.com

Elucidating Reaction Mechanisms: The kinetic isotope effect, where the rate of a reaction changes with isotopic substitution, can provide insights into the mechanisms of enzymatic reactions. princeton.edu

The use of stable isotope-labeled compounds has revolutionized our ability to study the intricate network of biochemical reactions that constitute life. silantes.comfiveable.me

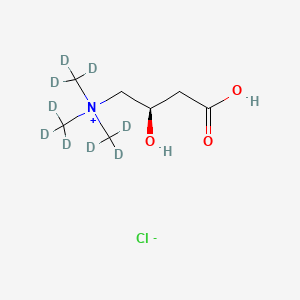

Genesis and Purpose of L-Carnitine-d9 (Chloride) as a Precision Research Tool

L-Carnitine-d9 (chloride) was developed to serve as a highly specific internal standard for the quantification of L-carnitine in biological samples using mass spectrometry (MS). lumiprobe.comcaymanchem.com In this molecule, nine hydrogen atoms in the trimethylammonium group of L-carnitine have been replaced with deuterium atoms. caymanchem.com

This isotopic substitution results in a molecule that is chemically identical to natural L-carnitine but has a higher mass. pharmaffiliates.com When a biological sample containing both natural L-carnitine and a known amount of added L-Carnitine-d9 is analyzed by mass spectrometry, the two compounds are separated based on their mass-to-charge ratio, producing distinct signals. lumiprobe.com By comparing the intensity of the signal from the natural L-carnitine to that of the known amount of the internal standard, researchers can accurately determine the concentration of L-carnitine in the original sample. lumiprobe.com

This precise quantification is crucial for:

Diagnosing Carnitine Deficiencies: Accurate measurement of L-carnitine levels is essential for diagnosing primary and secondary carnitine deficiencies, which are metabolic disorders that can have serious health consequences. lumiprobe.comcaymanchem.com

Pharmacokinetic Studies: L-Carnitine-d9 can be used to trace the absorption, distribution, metabolism, and excretion of L-carnitine supplements. osti.govannualreviews.org

Metabolic Research: It enables detailed investigations into the role of L-carnitine in various physiological and pathological states.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO3 |

|---|---|

Molecular Weight |

206.71 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-hydroxypropyl]-tris(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3,2D3,3D3; |

InChI Key |

JXXCENBLGFBQJM-YYKKVQPVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Incorporation of L Carnitine D9 Chloride

Methodologies for Deuterium (B1214612) Incorporation into the L-Carnitine Molecular Structure

The introduction of deuterium into the L-carnitine molecule is a critical step in the synthesis of L-Carnitine-d9. The nine deuterium atoms are typically located on the three methyl groups of the quaternary ammonium (B1175870) moiety. caymanchem.com A common strategy involves the use of deuterated reagents during the synthesis.

One established method utilizes deuterated trimethylamine (B31210) (TMA-d9) as a key reagent. In this approach, a suitable precursor molecule, which contains the backbone of the carnitine structure, undergoes a nucleophilic substitution reaction with TMA-d9. This reaction forms the quaternary ammonium group with the nine deuterium atoms incorporated.

Another synthetic route may involve the reaction of a precursor with deuterated iodomethane (B122720) (iodomethane-d3). A patent describes a method for synthesizing L-carnitine-d3 by reacting demethylated L-carnitine with iodomethane-d3. google.com This principle can be extended to produce L-carnitine-d9 by using a fully deuterated methylating agent.

Furthermore, biosynthetic approaches using engineered microorganisms have been explored. For instance, engineered E. coli capable of expressing specific enzymes can be used to convert a deuterated substrate, such as L-N-ε-trimethyllysine-d9, into L-carnitine-d9.

The following table summarizes key reagents used in the chemical synthesis for deuterium incorporation:

| Reagent | Role in Synthesis |

| Deuterated Trimethylamine (TMA-d9) | Source of the deuterated quaternary ammonium group. |

| Iodomethane-d3 | Used in a stepwise methylation to introduce deuterium. |

| (S)-3-methanesulfonyl hydroxybutyrolactone | A chiral starting material for building the carnitine backbone. |

Enantioselective Synthesis and Control of Isomeric Purity in Labeled Carnitine Production

Ensuring the final product is the biologically active L-isomer is paramount. The presence of the D-isomer (D-carnitine) can have undesirable effects and would compromise the accuracy of analytical methods using L-Carnitine-d9 as a standard. scirp.orgscirp.org Therefore, enantioselective synthesis or resolution techniques are crucial.

Several strategies are employed to achieve high enantiomeric purity:

Use of Chiral Starting Materials: The synthesis often begins with a chiral precursor that already possesses the correct stereochemistry. For example, D-mannitol can be used as a starting material to synthesize L-carnitine. google.comgoogle.com Another approach utilizes (S)-epichlorohydrin, where the chiral integrity is monitored throughout the synthesis. google.comwipo.int

Asymmetric Catalysis: Enantioselective reduction of a prochiral ketone, such as ethyl γ-chloroacetoacetate, using a chiral catalyst (e.g., chiral oxazaborolidines) can produce the desired R-alcohol intermediate with high enantiomeric excess (ee). researchgate.net This intermediate is then converted to L-carnitine.

Kinetic Resolution: Hydrolytic kinetic resolution of terminal epoxides using catalysts like Jacobsen's catalyst can effectively separate enantiomers, providing access to highly enantioenriched building blocks for the synthesis of L-carnitine. thieme-connect.de

Chiral Chromatography and Derivatization: High-performance liquid chromatography (HPLC) with chiral columns or after derivatization with a chiral reagent is used to analyze and confirm the enantiomeric purity of the final product. scirp.orggoogle.comnih.gov For instance, derivatization with (+)-α-methyl-6-methoxy-2-naphthaleneacetyl chloride allows for the separation and quantification of D- and L-carnitine isomers by HPLC. google.comwipo.int

The table below outlines methods for controlling isomeric purity:

| Method | Description |

| Chiral Starting Material | Synthesis begins with a molecule of a specific chirality (e.g., D-mannitol, (S)-epichlorohydrin). google.comgoogle.comgoogle.comwipo.int |

| Asymmetric Reduction | A non-chiral starting material is converted to a chiral product using a chiral catalyst. researchgate.net |

| Kinetic Resolution | One enantiomer reacts faster than the other, allowing for their separation. thieme-connect.de |

| Chiral HPLC | Analytical technique to separate and quantify the enantiomers in the final product. scirp.org |

Derivatization Strategies for L-Carnitine-d9 (Chloride) in Pre-analytical Sample Preparation

In many analytical applications, particularly for mass spectrometry, derivatization of L-carnitine and its deuterated standard is performed to improve their chromatographic properties and detection sensitivity. thermofisher.com

A common derivatization technique is esterification . The carboxyl group of L-carnitine is converted to an ester, typically a butyl ester. This is often achieved by reacting the sample with butanolic-HCl or acetyl chloride in butanol. nih.govnih.gov This derivatization increases the volatility and hydrophobicity of the molecule, which can be advantageous for certain chromatographic methods.

Another approach involves derivatization with reagents that introduce a highly responsive functional group for detection. For example, 3-nitrophenylhydrazine (B1228671) (3NPH) can be used as a high-efficiency chemical isotope-labeling reagent for the derivatization of carnitines, enabling sensitive detection by LC-MS. researchgate.net Iodoacetonitrile has also been employed as a derivatizing agent for carnitine and related metabolites. mdpi.com

The choice of derivatization strategy depends on the analytical platform and the specific requirements of the assay. For some modern, highly sensitive mass spectrometers, analysis without derivatization is possible. thermofisher.comrestek.com

Here is a summary of common derivatization strategies:

| Derivatization Reagent | Purpose |

| Butanolic-HCl / Acetyl chloride in butanol | Forms butyl esters to improve chromatographic properties. nih.govnih.gov |

| 3-Nitrophenylhydrazine (3NPH) | Introduces a chromophore for enhanced detection. researchgate.net |

| Iodoacetonitrile (IACN) | Used for the derivatization of carnitine and related compounds. mdpi.com |

Advanced Analytical Methodologies Employing L Carnitine D9 Chloride

Mass Spectrometry-Based Techniques for L-Carnitine and Acylcarnitine Analysis

Mass spectrometry (MS) has become the gold standard for the analysis of L-carnitine and acylcarnitines due to its high sensitivity and specificity. bevital.no The use of isotopically labeled internal standards like L-Carnitine-d9 is fundamental to achieving accurate and reproducible quantification with these methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Carnitine Species

While LC-MS/MS is more prevalent for carnitine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) also finds applications, particularly when coupled with appropriate derivatization techniques. caymanchem.comlcms.cz L-Carnitine-d9 (chloride) is also utilized as an internal standard in GC-MS methods to ensure accurate quantification. caymanchem.commedkoo.comglpbio.com

A significant consideration for GC-MS analysis of non-volatile compounds like carnitine is the necessity of derivatization to increase their volatility. This chemical modification allows the analytes to be effectively vaporized and transported through the GC column.

Electrospray Ionization and Liquid Secondary Ion Mass Spectrometry in Deuterated Carnitine Quantification

Electrospray Ionization (ESI) is the most common ionization source used in the LC-MS analysis of carnitine and acylcarnitines. nih.govnih.gov ESI is a soft ionization technique that allows for the analysis of polar and thermally labile molecules like carnitine with minimal fragmentation, typically producing protonated molecular ions [M+H]+. nih.gov The use of deuterated standards such as L-Carnitine-d9 is critical in ESI-MS to differentiate the analyte from the internal standard based on their mass-to-charge ratio.

Liquid Secondary Ion Mass Spectrometry (LSIMS) is another soft ionization technique that has been applied to the analysis of carnitines. While less common than ESI for routine clinical analysis, LSIMS can provide valuable structural information.

The choice of ionization technique can influence the sensitivity and specificity of the assay. ESI is generally preferred for its robustness, high sensitivity, and compatibility with liquid chromatography.

Application of L-Carnitine-d9 (Chloride) as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. zivak.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—the internal standard—to the sample at the earliest stage of the analytical procedure. thermofisher.com L-Carnitine-d9 (chloride) is an ideal internal standard for the quantification of L-carnitine and related acylcarnitines using IDMS. caymanchem.comzivak.comthermofisher.comlcms.czglpbio.comlabchem.com.myglpbio.cn

The key advantages of using L-Carnitine-d9 in IDMS include:

Correction for Analyte Loss: The deuterated standard behaves almost identically to the endogenous analyte during extraction, purification, and derivatization steps. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.

Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the internal standard co-elutes with the analyte and has very similar physicochemical properties, it experiences the same matrix effects, enabling reliable quantification. bevital.no

In a typical IDMS workflow, a working solution containing L-Carnitine-d9 and other deuterated acylcarnitine standards is added to the biological sample (e.g., dried blood spot, plasma, urine). thermofisher.com After sample preparation and analysis by MS/MS, the concentration of the endogenous analyte is calculated based on the ratio of the signal intensity of the analyte to that of the known amount of the added internal standard. zivak.com

Table 2: Concentrations of Deuterated Internal Standards in a Working Solution for Acylcarnitine Analysis

| Internal Standard | Concentration (µmol/L) |

| C0-Carnitine-d9 | 0.76 |

| C2-Carnitine-d3 | 0.19 |

| C3-Carnitine-d3 | 0.04 |

| C4-Carnitine-d3 | 0.04 |

| C5-Carnitine-d9 | 0.04 |

| C8-Carnitine-d3 | 0.04 |

| C12-Carnitine-d9 | 0.04 |

| C14-Carnitine-d9 | 0.04 |

| C16-Carnitine-d3 | 0.08 |

| C18-Carnitine-d3 | 0.08 |

| Data sourced from a study on tandem mass spectrometry analysis of amino acids and acylcarnitines. thermofisher.com |

Chromatographic Separation Techniques for Carnitine and Acylcarnitine Isomers

The chromatographic separation of carnitine and its various acyl esters is a critical step prior to mass spectrometric detection, especially for distinguishing between isomers that are isobaric (have the same mass). researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar metabolites like carnitine and acylcarnitines. nih.gov Unlike reversed-phase chromatography, which is more suited for nonpolar compounds, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.

The advantages of using HILIC for carnitine analysis include:

Improved Retention of Polar Compounds: HILIC provides excellent retention for highly polar compounds like free carnitine, which are often poorly retained on traditional reversed-phase columns. bevital.no

Enhanced Sensitivity in ESI-MS: The high organic content of the mobile phase in HILIC facilitates more efficient desolvation and ionization in the ESI source, leading to increased sensitivity. bevital.no

Separation of Isomers: HILIC can effectively separate closely related acylcarnitine isomers, which is crucial for accurate diagnosis of certain metabolic disorders. nih.gov

Elimination of Derivatization: The enhanced retention and sensitivity offered by HILIC can circumvent the need for chemical derivatization, simplifying sample preparation and avoiding potential artifacts from the derivatization process. bevital.no

In a HILIC separation, a gradient is typically run from a high percentage of organic solvent (e.g., acetonitrile) to a higher percentage of aqueous buffer (e.g., ammonium (B1175870) formate), allowing for the sequential elution of analytes based on their polarity. nih.gov

Reversed-Phase and Mixed-Mode Chromatography Methodologies for Acylcarnitine Profiling

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the separation of carnitine and acylcarnitines from biological matrices. nih.gov These methods typically utilize a C18 analytical column and a mobile phase consisting of a buffer and an organic modifier. researchgate.net The separation of acylcarnitines, which are esters of L-carnitine, is often achieved using a gradient elution, allowing for the resolution of individual acylcarnitines or classes of these compounds. nih.gov

One of the challenges in analyzing short-chain acylcarnitines is their hydrophilic nature, which can lead to poor retention on traditional reversed-phase columns. To overcome this, derivatization techniques are sometimes employed. For instance, derivatization with 3-nitrophenylhydrazine (B1228671) has been shown to increase the signal intensity and achieve a linear elution profile for all acylcarnitine classes on a reversed-phase column. researchgate.net This approach allows for the predictable elution of acylcarnitines based on the length of their carbon chain. researchgate.net

Mixed-mode chromatography, which combines reversed-phase and ion-exchange or hydrophilic interaction liquid chromatography (HILIC) mechanisms, offers another powerful approach for the comprehensive analysis of acylcarnitines. HILIC is particularly well-suited for retaining and separating highly polar compounds like carnitine and its short-chain esters. bevital.no By utilizing a polar stationary phase and a mobile phase with a high organic content, HILIC can provide superior retention and selectivity for these analytes compared to conventional reversed-phase chromatography. bevital.no

The use of L-Carnitine-d9 as an internal standard is integral to these chromatographic methods, especially when coupled with tandem mass spectrometry (LC-MS/MS). caymanchem.comresearchgate.net The deuterated standard co-elutes with the endogenous L-carnitine and exhibits similar ionization efficiency, allowing for accurate quantification by correcting for any analyte loss during sample preparation or fluctuations in the mass spectrometer's performance. researchgate.net

Analytical Method Validation and Performance Metrics in Research Settings

The validation of analytical methods is a critical process to ensure that they are suitable for their intended purpose. This involves a thorough assessment of several key performance parameters.

Assessment of Specificity, Linearity, Accuracy, and Precision

Specificity is the ability of the method to unequivocally measure the analyte of interest in the presence of other components that may be present in the sample, such as impurities, degradation products, or matrix components. nih.govregulations.gov In the context of L-carnitine analysis, this means ensuring that the method can distinguish L-carnitine from its enantiomer, D-carnitine, and other related compounds. scirp.org Chromatographic techniques are essential for achieving this separation. researchgate.netscirp.org

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve. nih.govscirp.org For instance, a validated RP-HPLC method for L-carnitine showed linearity in the concentration range of 84.74–3389.50 µg/mL with an r² of 0.9997. researchgate.netnih.gov Another study established linearity over a concentration range of LOQ-160% with a correlation coefficient of 0.996. scirp.org

Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is detected is calculated. nih.gov Recoveries between 100.83% and 101.54% have been reported for an L-carnitine assay, indicating high accuracy. researchgate.netnih.gov

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov An RSD below 2.0% is generally considered acceptable. researchgate.netnih.gov

| Performance Metric | Typical Acceptance Criteria/Reported Values |

| Specificity | Ability to separate the analyte from potential interferences. nih.govregulations.gov |

| Linearity (r²) | ≥ 0.99 nih.govscirp.org |

| Accuracy (% Recovery) | 98-102% nih.govresearchgate.net |

| Precision (% RSD) | < 2% researchgate.netnih.gov |

Evaluation of Ruggedness and Robustness in L-Carnitine-d9 (Chloride) Assays

Ruggedness , also known as intermediate precision, evaluates the reproducibility of the test results under various conditions within the same laboratory. regulations.gov This can include using different analysts, different instruments, or performing the analysis on different days. scirp.org The objective is to verify that the method consistently produces reliable results. regulations.gov

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.govscirp.org This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase composition, pH, column temperature, and flow rate. scirp.org For example, in a robustness study for a D-carnitine assay, the effect of changing the column temperature from 30°C to 25°C and 35°C was evaluated, showing a change in retention time but maintaining the method's suitability. scirp.org

Comparative Analysis of L-Carnitine-d9 (Chloride)-Based Methods with Alternative Analytical Approaches

While LC-MS/MS methods utilizing L-Carnitine-d9 (chloride) are considered the gold standard for their high specificity and sensitivity, other analytical approaches have also been employed for the quantification of carnitine. bevital.no

Historically, enzymatic assays using radioactive labels were common. bevital.no These methods involve the enzymatic conversion of carnitine to a radiolabeled acylcarnitine, which is then quantified. bevital.no While effective, enzymatic assays are often labor-intensive and not well-suited for high-throughput applications. bevital.no A comparative study of an LC-MS/MS method with an enzymatic method for total carnitine and choline (B1196258) analysis found that the LC-MS/MS method was fit for purpose for routine product compliance release testing, and that the enzymatic assays could be used with confidence in laboratories where LC-MS/MS is unavailable. researchgate.net

Other chromatographic techniques, such as gas chromatography (GC) , can also be used for carnitine analysis, often requiring derivatization to improve the volatility of the analyte. caymanchem.com

The primary advantages of L-Carnitine-d9-based LC-MS/MS methods over these alternatives include:

Higher Specificity: The ability to distinguish between different acylcarnitines and isomers is significantly enhanced.

Greater Sensitivity: Lower limits of detection and quantification can be achieved. scirp.org

Increased Throughput: LC-MS/MS methods are more amenable to automation and can analyze a large number of samples in a shorter time. bevital.no

Reduced Sample Preparation: In some cases, derivatization is not required, simplifying the workflow. lcms.cz

L Carnitine D9 Chloride in Metabolic Pathway Elucidation and Flux Analysis

Tracing Fatty Acid Metabolism and Mitochondrial Beta-Oxidation Pathways

L-Carnitine-d9 (chloride) is instrumental in tracing the intricate pathways of fatty acid metabolism and mitochondrial beta-oxidation. lumiprobe.comresearchgate.net L-carnitine's primary role is to transport long-chain fatty acids into the mitochondrial matrix, where they undergo beta-oxidation to produce energy. lumiprobe.comresearchgate.netcaymanchem.com By introducing L-Carnitine-d9 as a tracer, researchers can follow the metabolic fate of fatty acids and identify disruptions in these pathways.

Stable isotope tracing with deuterated L-carnitine allows for the quantification of acylcarnitines, which are esters formed between carnitine and fatty acids. avantiresearch.comnih.gov An accumulation or deficiency of specific acylcarnitines can signify a blockage or inefficiency in the beta-oxidation spiral. For instance, inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency or carnitine palmitoyltransferase (CPT) deficiencies, lead to characteristic profiles of acylcarnitine accumulation, which can be accurately diagnosed using L-Carnitine-d9 as an internal standard in mass spectrometry analysis. albertahealthservices.ca

Recent research using tracer-based lipidomics with D9-labeled fatty acids in fibroblasts from patients with long-chain fatty acid oxidation disorders (lcFAOD) has demonstrated the power of this approach. biorxiv.org These studies revealed disease-specific acylcarnitine patterns, such as the accumulation of D9-C18:1-carnitine, indicating impaired beta-oxidation. biorxiv.org Furthermore, the ratio of downstream products like D9-C6:0-carnitine to the initial substrate (D9-C18:1-carnitine) provides a quantitative measure of the residual flux through the beta-oxidation pathway. biorxiv.org

Table 1: Application of L-Carnitine-d9 in Tracing Fatty Acid Metabolism

| Application | Description | Key Findings |

| Quantification of Acylcarnitines | Use of L-Carnitine-d9 as an internal standard for accurate measurement of various acylcarnitine species by LC-MS/MS. lumiprobe.comlumiprobe.com | Enables the diagnosis of fatty acid oxidation disorders by identifying abnormal acylcarnitine profiles. nih.govalbertahealthservices.ca |

| Metabolic Flux Analysis | Tracing the conversion of labeled fatty acids to labeled acylcarnitines to measure the rate of fatty acid oxidation. | In lcFAOD patient cells, a decreased ratio of short-chain (e.g., D9-C6) to long-chain (e.g., D9-C18:1) acylcarnitines indicates reduced pathway flux. biorxiv.org |

| Identification of Novel Biomarkers | Tracer studies have identified previously uncharacterized acylcarnitine species, such as D9-C18:2-carnitine in LCHAD deficiency, providing new insights into disease pathophysiology. biorxiv.org | These novel biomarkers can improve diagnostic accuracy and understanding of metabolic dysregulation. |

Investigation of Acylcarnitine Homeostasis and Turnover Dynamics

The use of L-Carnitine-d9 (chloride) has significantly advanced our understanding of acylcarnitine homeostasis and the dynamic nature of the carnitine pool. caymanchem.commedchemexpress.com The body maintains a balance of free carnitine and its acylated forms, which is crucial for metabolic flexibility. mdpi.com Stable isotope dilution methods using L-Carnitine-d9 allow for the precise measurement of the concentrations and turnover rates of free carnitine and a wide array of acylcarnitines in biological fluids and tissues. nih.govmedchemexpress.com

These studies have revealed how the acylcarnitine profile shifts in response to different physiological and pathological states. For example, during exercise or fasting, the rate of fatty acid oxidation increases, leading to a corresponding increase in the formation of acetyl-L-carnitine and other short-chain acylcarnitines. nih.gov L-Carnitine-d9 tracing can quantify these dynamic changes, providing a window into the metabolic adaptations of the cell.

In disease states, such as diabetes and heart failure, acylcarnitine homeostasis is often disrupted. mdpi.com The accumulation of specific acylcarnitines can indicate incomplete or inefficient substrate oxidation. By using L-Carnitine-d9, researchers can investigate the kinetics of acylcarnitine formation and clearance, shedding light on the underlying mitochondrial dysfunction.

Table 2: Research Findings on Acylcarnitine Homeostasis using L-Carnitine-d9

| Research Area | Key Findings | Significance |

| Turnover Rates | L-Carnitine-d9 tracing has been used to determine the whole-body turnover time of the carnitine pool in humans. nih.gov | Provides baseline data for understanding how carnitine metabolism is altered in disease. |

| Tissue-Specific Dynamics | Studies combining isotope tracing with imaging techniques like MALDI-MS have visualized the uptake and conversion of deuterated carnitine in specific tissues, such as skeletal muscle during contraction. nih.govnih.gov | Reveals the tissue-specific regulation of carnitine and acylcarnitine pools. |

| Pathological Dysregulation | In conditions like insulin (B600854) resistance, altered acylcarnitine profiles detected using deuterated standards suggest incomplete fatty acid oxidation. avantiresearch.com | Highlights the role of mitochondrial dysfunction in the pathogenesis of metabolic diseases. |

Elucidation of L-Carnitine Biosynthesis and Degradation Pathways

L-Carnitine-d9 (chloride) serves as a critical tracer for studying the biosynthesis and degradation of L-carnitine. caymanchem.com In mammals, L-carnitine is endogenously synthesized from the amino acids lysine (B10760008) and methionine, primarily in the liver and kidneys. caymanchem.combevital.no By administering labeled precursors and using L-Carnitine-d9 as an internal standard for quantification, researchers can trace the synthetic pathway and determine its rate and regulation.

Conversely, the degradation of L-carnitine is also a key aspect of its homeostasis. Unabsorbed dietary L-carnitine is primarily degraded by gut microbiota into metabolites like trimethylamine (B31210) (TMA). nih.gov Recent studies have elucidated the specific bacterial gene clusters responsible for the anaerobic conversion of carnitine-derived metabolites to TMA. pnas.org Stable isotope-labeled carnitine can be used in such studies to track the transformation of carnitine by the gut microbiome and its contribution to the circulating TMA pool, which has been linked to cardiovascular disease.

Contributions to Understanding Metabolic Roles of L-Carnitine in Cellular Energy Production and Acetyl-CoA Buffering

The application of L-Carnitine-d9 (chloride) has solidified our understanding of L-carnitine's multifaceted role in cellular energy production and the buffering of the acetyl-CoA pool. lumiprobe.comcaymanchem.comavantiresearch.com Beyond its canonical function in long-chain fatty acid transport, L-carnitine is crucial for modulating the ratio of free Coenzyme A (CoA) to acetyl-CoA within the mitochondria. caymanchem.combevital.no

During periods of high glucose oxidation, such as in the fed state, pyruvate (B1213749) dehydrogenase generates a large amount of acetyl-CoA. Excess acetyl-CoA can inhibit the enzyme, slowing down glycolysis. Carnitine acetyltransferase can transfer this excess acetyl group from CoA to carnitine, forming acetyl-L-carnitine and liberating free CoA. This buffering action is essential for maintaining metabolic flexibility and efficient energy production from various substrates. mdpi.com

Studies using deuterated carnitine tracers have directly demonstrated this buffering mechanism. For example, in contracting muscle, an increased uptake of d3-carnitine and its prompt conversion to d3-acetylcarnitine was observed, indicating that carnitine acts to buffer the accumulation of acetyl-CoA generated during intense exercise. nih.govnih.gov This prevents the depletion of the free CoA pool, which is necessary for the TCA cycle and other mitochondrial processes to continue functioning optimally.

Table 3: L-Carnitine's Roles in Energy Metabolism as Studied with L-Carnitine-d9

| Metabolic Function | Role of L-Carnitine | Contribution of L-Carnitine-d9 Studies |

| Fatty Acid Oxidation | Shuttles long-chain fatty acids into mitochondria for beta-oxidation and ATP production. lumiprobe.comcaymanchem.com | Tracing studies with D9-fatty acids and carnitine quantify the flux through this pathway and identify defects. biorxiv.org |

| Acetyl-CoA Buffering | Converts excess mitochondrial acetyl-CoA to acetyl-L-carnitine, freeing up Coenzyme A. bevital.no | Isotope tracing in muscle shows rapid conversion of labeled carnitine to labeled acetylcarnitine during high metabolic activity, confirming the buffering role. nih.govnih.gov |

| Metabolic Flexibility | By managing the acetyl-CoA/CoA ratio, carnitine allows the cell to switch efficiently between carbohydrate and fat metabolism. mdpi.com | Deuterated standards help quantify the acylcarnitine pool, which reflects the balance between glucose and fatty acid oxidation. avantiresearch.com |

Stable Isotope Tracing Applications Beyond Carnitine Metabolism (e.g., Phospholipid Biosynthesis via D9-choline linkage)

The utility of L-Carnitine-d9 extends beyond the direct study of carnitine metabolism due to its structural relationship with other key metabolites. Although L-Carnitine-d9 itself, with deuterium (B1214612) on the trimethylammonium group, is primarily used for carnitine-related pathways, the concept of using deuterated precursors is broadly applied. A notable example is the use of D9-choline for tracing phospholipid biosynthesis.

Choline (B1196258), which also contains a trimethylammonium group, is a precursor for the synthesis of phosphatidylcholine (PC), a major component of cell membranes. By supplying cells with D9-choline, researchers can trace its incorporation into PC via the CDP-choline pathway. nih.gov This allows for the measurement of de novo PC synthesis rates.

Interestingly, there are metabolic links between these pathways. The D9-choline tracer can also contribute its deuterated methyl groups to the methionine cycle, producing D3-S-adenosylmethionine (SAM). nih.gov This D3-SAM can then be used by the enzyme phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) to methylate phosphatidylethanolamine (PE), producing D3-, D6-, and D9-labeled PC. nih.gov This dual-labeling pattern allows scientists to simultaneously assess the flux through both the CDP-choline and PEMT pathways for PC synthesis. While this specific application uses D9-choline rather than L-Carnitine-d9, it highlights the power of stable isotope tracing with deuterated trimethylammonium compounds to dissect interconnected metabolic networks.

Research Applications of L Carnitine D9 Chloride Across Diverse Biological Systems

In Vitro Studies for Biochemical Mechanism Characterization

In vitro systems provide a controlled environment to dissect the fundamental biochemical and cellular roles of L-carnitine. The use of L-Carnitine-d9 in these models enables precise tracking and quantification of metabolic fluxes and enzymatic activities.

Cell Culture Models for Metabolic Flux Investigations

Metabolic flux analysis using stable isotopes is a cornerstone of understanding cellular metabolism. L-Carnitine-d9 can be introduced into cell culture media to trace its uptake, conversion, and the subsequent fate of its deuterated acyl groups.

One significant application is in the study of mitochondrial fatty acid oxidation (FAO) disorders. For instance, tracer-based lipidomics using deuterated fatty acids in fibroblast cell lines from patients with conditions like carnitine palmitoyltransferase II (CPT2) deficiency or very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency allows researchers to monitor the accumulation of specific deuterated acylcarnitines. biorxiv.orgresearchgate.net The supplementation of L-carnitine in these experiments helps to understand its role in mitigating the buildup of toxic intermediates by forming excretable acylcarnitines. biorxiv.org While these studies often use deuterated fatty acids, the principle directly applies to using L-Carnitine-d9 to trace the dynamics of the carnitine pool itself.

In the context of cancer research, where metabolic reprogramming is a key hallmark, L-carnitine and its derivatives have been shown to modulate cellular bioenergetics in colorectal cancer cell lines like HCT 116 and HT-29. mdpi.com Studies have demonstrated that L-carnitine can reduce cell viability and alter mitochondrial respiration and glycolysis. mdpi.com The use of L-Carnitine-d9 in such cancer cell models would allow for precise measurement of its transport and influence on metabolic pathways, such as the tricarboxylic acid (TCA) cycle and lipid metabolism, which are often dysregulated in cancer. nih.govnih.govfrontiersin.org

Similarly, in neuroscience research, L-carnitine has been investigated for its neuroprotective effects. Studies using human neuronal cell lines, such as SH-SY-5Y neuroblastoma and 1321N1 astrocytoma, have shown that L-carnitine can enhance mitochondrial function. nih.govresearchgate.net Employing L-Carnitine-d9 in these cultures would enable detailed metabolic flux analysis to elucidate the specific mechanisms by which it supports neuronal energy metabolism and protects against neurotoxins. nih.gov

Enzymatic Assay Development and Characterization Utilizing L-Carnitine-d9

L-Carnitine-d9 is a critical tool for developing and refining enzymatic assays, particularly for the carnitine acyltransferase family of enzymes (e.g., CPT1, CPT2, CrAT). These enzymes are pivotal for transporting fatty acids into the mitochondria for β-oxidation. mdpi.com

In research and clinical diagnostics, quantifying the activity of these enzymes is crucial for diagnosing inherited metabolic disorders. nih.gov Traditional assays often rely on spectrophotometric or radiometric methods. However, the use of L-Carnitine-d9 as a substrate in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a highly specific and sensitive method for measuring enzyme activity. The enzymatic reaction produces a deuterated acylcarnitine product, which can be precisely quantified against a non-deuterated internal standard.

This approach is particularly valuable for characterizing the substrate specificity of different carnitine acyltransferase isoforms. nih.gov For example, by incubating isolated enzymes or cell lysates with L-Carnitine-d9 and various acyl-CoA substrates of different chain lengths, researchers can determine the rate of formation of each corresponding d9-acylcarnitine, providing a detailed profile of the enzyme's activity. nih.govnih.gov Furthermore, L-Carnitine-d9 is widely used as an internal standard for the accurate quantification of endogenous L-carnitine and its metabolites in various biological samples, a practice essential for newborn screening and the diagnosis of fatty acid oxidation defects. mdpi.comlumiprobe.com

Ex Vivo Tissue and Fluid Incubation Studies for Metabolic Profiling

Ex vivo studies, where tissues or biological fluids are maintained and studied in a controlled environment outside the body, bridge the gap between in vitro and in vivo research. L-Carnitine-d9 is particularly useful in these systems for profiling metabolic activity in a more physiologically relevant context than isolated cells.

A notable example is the study of hepatic metabolism. In experiments with primary murine and human hepatocytes, incubation with L-Carnitine-d9 has been used to investigate the transport and efflux of acylcarnitines. researchgate.net These studies revealed that L-Carnitine-d9 was taken up by the cells and used to form various d9-acylcarnitines, which were then effluxed from the cells. This provides direct insight into how the liver manages its carnitine and acylcarnitine pools. researchgate.net

Similarly, ex vivo perfusion of whole organs, such as the liver or limbs, allows for the study of tissue-level metabolism under near-physiological conditions. nih.govnih.gov Introducing L-Carnitine-d9 into the perfusion solution would enable researchers to trace its uptake and metabolic fate within the complex cellular architecture of the organ. For instance, in studies of ex vivo perfused skeletal muscle, adding L-Carnitine-d9 could help to quantify the flux through the carnitine shuttle and the rate of fatty acid oxidation during different physiological states, such as contraction or insulin (B600854) stimulation. nih.govbiorxiv.org

In Vivo Animal Model Investigations of Carnitine Metabolism and Function

Animal models are indispensable for understanding the systemic effects of nutrients and the complex interplay between different organs. L-Carnitine-d9 has been instrumental in in vivo tracer studies to unravel the metabolic fate of dietary carnitine.

A key area of investigation has been the link between dietary L-carnitine, gut microbiota, and cardiovascular disease. In these studies, animal models, often mice, are administered an oral dose of deuterated carnitine (d3- or d9-L-carnitine). researchgate.netresearchgate.net Researchers then track the appearance of deuterated metabolites in the plasma and tissues over time. These studies have demonstrated that the gut microbiota metabolizes L-carnitine into trimethylamine (B31210) (TMA), which is then absorbed by the host and converted in the liver to trimethylamine-N-oxide (TMAO), a metabolite linked to atherosclerosis. researchgate.netescholarship.org The use of germ-free mice in parallel experiments confirms the essential role of the gut microbiota in this conversion process.

Furthermore, these tracer studies have been used to compare carnitine metabolism in animals on different diets, mimicking human dietary patterns (e.g., omnivore vs. vegetarian). escholarship.org This has revealed that chronic dietary exposure to L-carnitine can alter the composition of the gut microbiota and enhance its capacity to produce TMA from carnitine. escholarship.org

Studies in Microbial Systems: Gut Microbiota and Carnitine Metabolism

The gut microbiome represents a complex ecosystem with profound effects on host metabolism. L-Carnitine-d9 has been a crucial tool for studying the specific metabolic activities of gut microbes related to carnitine.

In these studies, fecal samples from humans or animals are incubated anaerobically with L-Carnitine-d9. nih.gov The production of deuterated metabolites, such as d9-γ-butyrobetaine (d9-γBB) and d9-TMA, is then quantified by LC-MS/MS. This ex vivo incubation model allows for a direct assessment of the metabolic capacity of an individual's gut microbial community.

These investigations have been pivotal in elucidating the multi-step pathway of L-carnitine metabolism by gut bacteria. It was shown that L-carnitine is first converted to γBB, which is then further metabolized to TMA. researchgate.netnih.gov By using both d9-L-carnitine and d9-γBB as substrates in fecal incubations, researchers have been able to identify that different members of the microbial community are responsible for each step. researchgate.net For example, studies comparing fecal samples from omnivores and vegans have shown that while both groups can convert L-carnitine to γBB, the subsequent conversion of γBB to TMA is significantly higher in omnivores, reflecting a diet-induced adaptation of the gut microbiota. lumiprobe.comnih.gov

| Study Design | Model System | Deuterated Tracer | Key Finding |

| In Vivo & Fecal Incubation | Humans (Omnivores vs. Vegans/Vegetarians) | d9-L-Carnitine, d9-γ-Butyrobetaine | Gut microbiota converts L-carnitine to γ-butyrobetaine (γBB), which is then converted to trimethylamine (TMA). The γBB to TMA conversion is significantly higher in omnivores. researchgate.netnih.gov |

| In Vivo | Mouse Models (Conventional vs. Germ-Free) | d3-L-Carnitine | The conversion of dietary L-carnitine to trimethylamine-N-oxide (TMAO) is dependent on the presence of gut microbiota. researchgate.net |

| Fecal Incubation | Human Fecal Cultures (Omnivores vs. Vegans) | d3-L-Carnitine, d9-γ-Butyrobetaine | Fecal cultures from omnivores show a greater conversion of d9-γBB to d9-TMA compared to vegans, but no difference in the conversion of d3-carnitine to d3-γBB. lumiprobe.com |

Plant Physiology Research Incorporating Deuterated Carnitine Tracers

While the role of L-carnitine in plant physiology is less understood than in animals, it is known to be involved in processes such as fatty acid metabolism and stress responses. biorxiv.orgfrontiersin.orgnih.govresearchgate.net The use of deuterated tracers is beginning to shed light on its biosynthesis and metabolic roles in plants.

A foundational study in this area used deuterium-labeled trimethyllysine (TML), a precursor of carnitine, to investigate the carnitine biosynthetic pathway in Arabidopsis thaliana seedlings. researchgate.netnih.gov After feeding the seedlings with deuterated TML, researchers were able to detect the synthesis of both deuterium-labeled γ-butyrobetaine and deuterium-labeled carnitine using LC-MS/MS. nih.gov This provided the first direct evidence that the carnitine biosynthesis pathway in plants shares similarities with the pathways in mammals and fungi.

This research opens the door for more detailed metabolic flux studies in plants using deuterated tracers like L-Carnitine-d9. Such studies could help to elucidate the specific roles of carnitine and acylcarnitines in plant lipid metabolism, such as the transport of fatty acids between different cellular compartments (e.g., plastids, mitochondria, and the endoplasmic reticulum), and its role in plant responses to abiotic stresses like salinity and drought. biorxiv.orgresearchgate.netnih.gov

| Plant Species | Deuterated Tracer | Key Finding |

| Arabidopsis thaliana | Deuterium-labeled Trimethyllysine (TML) | Demonstrated that TML is a precursor for the biosynthesis of γ-butyrobetaine and L-carnitine, indicating a conserved biosynthetic pathway. researchgate.netnih.gov |

Future Directions and Emerging Research Avenues for L Carnitine D9 Chloride

Development of Novel Isotope Tracing Strategies and Applications for Complex Metabolites

The utility of L-Carnitine-d9 is evolving beyond its function as a static internal standard for quantification. nih.govnih.gov Emerging research is leveraging it and similar stable isotope tracers to dynamically track the metabolic fate of carnitine and its derivatives in complex biological systems. This approach, known as stable isotope tracing, allows researchers to monitor metabolite flux and pathway activities, providing a much richer understanding of metabolism than concentration measurements alone. otsuka.co.jp

A significant advancement in this area is the combination of isotope tracing with high-resolution imaging techniques. For instance, research has successfully used deuterium-labeled carnitine (d3-carnitine) with matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging to visualize carnitine distribution and metabolism directly within mouse skeletal muscle tissues. nih.gov This strategy revealed that muscle contraction accelerates the uptake of labeled carnitine and its subsequent conversion to acetylcarnitine, highlighting fiber-specific metabolic dynamics that could not be observed with previous methods. nih.gov This combined approach makes it possible to distinguish between endogenous and externally supplied carnitine, offering a semi-quantitative view of metabolic flux in a spatially resolved manner. nih.gov

Future strategies will likely build on this foundation, applying L-Carnitine-d9 tracing to more complex biological questions. Tracer-based lipidomics, for example, has demonstrated the power of using deuterated fatty acids to uncover novel disease-specific biomarkers in mitochondrial β-oxidation disorders by tracing their incorporation into various lipid species. biorxiv.orgresearchgate.net Applying a similar strategy with L-Carnitine-d9 could elucidate the specific roles of carnitine in acyl-group trafficking and the formation of various acylcarnitines, which are implicated in numerous metabolic diseases. nih.gov These novel tracing strategies can reveal disease-specific metabolic reprogramming and identify previously unknown metabolites that accumulate when pathways are disrupted. biorxiv.org

Table 1: Novel Isotope Tracing Strategies and Findings

| Tracing Strategy | Tracer Used | Analytical Technology | Key Research Finding | Reference |

|---|---|---|---|---|

| Metabolite Flux Imaging | d3-Carnitine | MALDI-MS Imaging | Muscle contraction increases uptake and acetylation of carnitine in a spatially-specific manner. | nih.gov |

| Tracer-Based Lipidomics | D9-Oleic Acid + L-Carnitine | Liquid Chromatography-Mass Spectrometry (LC-MS) | Identified novel disease-specific biomarkers (e.g., LPC(14:1) for VLCADD) by tracing fatty acid fate. | biorxiv.orgresearchgate.net |

| Gut Microbiota Metabolism | d3-Carnitine | LC-MS/MS | Demonstrated that gut microbiota metabolize dietary carnitine to produce proatherogenic TMAO. | nih.gov |

Integration with Advanced Omics Technologies for Comprehensive Metabolic Phenotyping

The integration of L-Carnitine-d9 into advanced omics platforms is critical for achieving comprehensive metabolic phenotyping—the detailed characterization of an organism's metabolic state. In metabolomics and lipidomics, which aim to identify and quantify the complete set of small molecules and lipids in a biological sample, L-Carnitine-d9 (chloride) serves as a robust internal standard. unimi.it Its use is essential for correcting analytical variability during sample extraction and mass spectrometry analysis, thereby ensuring the accuracy and reproducibility of quantitative data. otsuka.co.jpahajournals.org

This integration is fundamental to large-scale clinical and population-based studies that seek to link metabolic profiles with specific phenotypes or diseases. For example, metabolomics studies have used L-Carnitine-d9 as an internal standard to accurately measure carnitine and other metabolites, revealing associations between gut microbiota composition, plasma levels of trimethylamine-N-oxide (TMAO), and cardiovascular disease risk. nih.govnih.gov Similarly, it has been employed in studies differentiating the metabolic profiles of individuals with and without metabolic syndrome, where elevated L-carnitine levels were identified as a key feature. nih.gov

Future advancements will see the expanded use of L-Carnitine-d9 in multi-omics approaches, which combine metabolomics with genomics, transcriptomics, and proteomics. nih.gov This holistic view allows researchers to build more complete models of biological systems, connecting genetic predispositions and environmental influences to their ultimate metabolic consequences. By providing a reliable anchor for quantification, L-Carnitine-d9 enables the precise data needed to uncover complex interactions between different molecular layers, paving the way for the discovery of novel biomarkers and personalized therapeutic strategies. nih.gov

Table 2: Application of L-Carnitine-d9 in Omics Technologies

| Omics Field | Role of L-Carnitine-d9 | Research Goal | Example Study Area | Reference |

|---|---|---|---|---|

| Metabolomics | Internal Standard | Accurate quantification of metabolites | Linking gut microbiota metabolism to cardiovascular disease | nih.govahajournals.org |

| Lipidomics | Internal Standard | Accurate quantification of lipid species | Profiling age-associated changes in adipose tissue lipid profiles | d-nb.info |

| Clinical Phenotyping | Internal Standard | Identifying metabolic differences between patient groups | Characterizing metabolic syndrome; Screening for inborn errors of metabolism | lumiprobe.comnih.gov |

| Multi-Omics Integration | Quantitative Anchor | Linking metabolic changes to genetic and protein expression data | Understanding molecular mechanisms of myocardial infarction | nih.gov |

Expansion into Emerging Areas of Metabolic Research and Inter-organelle Crosstalk

The foundational role of L-carnitine in shuttling fatty acids into mitochondria for β-oxidation is well-established. pharmaffiliates.comnih.gov However, emerging research is beginning to uncover the importance of communication and metabolic coordination between different cellular organelles, a concept known as inter-organelle crosstalk. biorxiv.org The future application of L-Carnitine-d9 as a tracer is perfectly suited to exploring these complex interactions, particularly the crosstalk between mitochondria, peroxisomes, and lipid droplets.

A promising future research direction involves using L-Carnitine-d9 tracing to dissect the dynamics of carnitine and acyl-carnitine transport and exchange between these organelles. Such studies could answer critical questions: How is the carnitine pool distributed between mitochondria and peroxisomes? How does this distribution change during aging or in metabolic diseases like non-alcoholic fatty liver disease (NAFLD)? By tracing the movement and transformation of L-Carnitine-d9, researchers could map the flux of acyl groups between organelles and understand how disruptions in this network contribute to cellular dysfunction. This avenue of research holds the potential to reveal novel mechanisms underlying metabolic inflexibility and identify new therapeutic targets for age-related and metabolic diseases. nih.govbiorxiv.org

Q & A

Basic Research Questions

Q. What methodological considerations are critical when using L-Carnitine-d9 (chloride) as an internal standard in LC-MS/GC-MS quantification?

- Answer: L-Carnitine-d9 (chloride) is a deuterated isotopologue designed to minimize interference with endogenous L-carnitine during mass spectrometry. Key considerations include:

- Isotopic Purity: Verify the compound’s deuteration level (>99% purity) via COA (Certificate of Analysis) to ensure minimal overlap with non-deuterated analytes .

- Solvent Compatibility: Prepare stock solutions in solvents like DMSO (20 mg/mL) or ethanol (25 mg/mL) to maintain stability, avoiding solvents that induce precipitation .

- Matrix Effects: Validate recovery rates in biological matrices (e.g., plasma, tissue homogenates) to account for ion suppression/enhancement .

Q. How should researchers prepare and store L-Carnitine-d9 (chloride) to ensure experimental reproducibility?

- Answer:

- Stock Solution Preparation: Dissolve in DMSO or PBS (pH 7.2) at 10 mg/mL, using sonication or vortexing to ensure homogeneity. Avoid repeated freeze-thaw cycles to prevent degradation .

- Storage: Aliquot and store at -20°C in airtight vials to prevent hygroscopic absorption and isotopic exchange .

- Quality Control: Regularly cross-check purity via HPLC or NMR, referencing the provided COA .

Q. What distinguishes L-Carnitine-d9 (chloride) from non-deuterated L-carnitine in metabolic flux studies?

- Answer: The nine deuterium atoms in L-Carnitine-d9 create a distinct mass shift (Δm/z = +9), enabling precise tracking via mass spectrometry. This allows researchers to:

- Differentiate Endogenous vs. Exogenous Carnitine: Critical for pharmacokinetic studies .

- Monitor Turnover Rates: Quantify metabolic flux in pathways like fatty acid β-oxidation without interference from natural isotopes .

Advanced Research Questions

Q. How do deuterium isotope effects impact the accuracy of L-Carnitine-d9 (chloride) in quantitative assays?

- Answer: Deuteration can alter physicochemical properties, potentially affecting:

- Chromatographic Retention: Slight shifts in retention time may occur due to deuterium’s hydrophobicity. Mitigate this by optimizing LC gradients .

- Kinetic Isotope Effects (KIEs): In enzymatic assays (e.g., carnitine palmitoyltransferase), deuterium may slow reaction rates. Validate assays with spiked recovery experiments to confirm linearity .

- Data Table:

Q. What strategies resolve conflicting data when L-Carnitine-d9 (chloride) shows inconsistent recovery in tissue samples?

- Answer: Contradictions often arise from:

- Tissue-Specific Matrix Effects: Adipose tissue’s high lipid content may sequester the compound. Use matrix-matched calibration curves .

- Incomplete Extraction: Optimize homogenization protocols with organic solvents (e.g., methanol:water 80:20) to improve yield .

- Statistical Validation: Apply Bland-Altman plots or Deming regression to assess systematic vs. random errors .

Q. How can researchers validate methods substituting L-Carnitine-d9 (chloride) for other isotopic labels (e.g., ¹³C or ¹⁵N) in tracer studies?

- Answer:

- Cross-Validation: Compare deuterated and ¹³C-labeled analogs in parallel experiments to assess consistency in metabolic flux measurements .

- Limit of Detection (LOD): Determine LOD via serial dilution in relevant biological matrices, ensuring it meets thresholds for low-abundance samples .

- Inter-Lab Reproducibility: Share protocols with collaborators to confirm reproducibility, adhering to NIH guidelines for preclinical research .

Q. What experimental designs are optimal for studying L-Carnitine-d9 (chloride)’s role in mitochondrial fatty acid transport?

- Answer:

- In Vitro Models: Use isolated mitochondria incubated with deuterated carnitine and radiolabeled fatty acids (e.g., ¹⁴C-palmitate) to quantify transport kinetics .

- In Vivo Approaches: Administer L-Carnitine-d9 via intraperitoneal injection in knockout models (e.g., CPT1A-deficient mice) to assess compensatory pathways .

- Data Interpretation: Normalize results to mitochondrial protein content and ATP levels to control for variability in organelle integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.